molecular formula C5H9NO2 B3051846 N-(Methoxymethyl)acrylamide CAS No. 3644-11-9

N-(Methoxymethyl)acrylamide

Cat. No.: B3051846
CAS No.: 3644-11-9
M. Wt: 115.13 g/mol
InChI Key: ULYOZOPEFCQZHH-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)acrylamide is a chemical compound with the molecular formula C5H9NO2. It is also known by other names such as N-(methoxymethyl)-2-propenamide. This compound is a derivative of acrylamide and is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the acrylamide structure. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methoxymethyl)acrylamide can be synthesized through the reaction of acrylamide with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving acrylamide in water, adding sodium hydroxide, and then slowly adding formaldehyde solution. The reaction is carried out at controlled temperatures, usually between 15-25°C, and the pH is adjusted to slightly acidic conditions using sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to optimize the conversion of acrylamide to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include poly(this compound) and various crosslinked polymers that exhibit enhanced mechanical strength and water resistance .

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)acrylamide involves its interaction with biological nucleophiles such as DNA bases, proteins, or peptides. This interaction can lead to various effects, including cytotoxicity and activation of oxidative stress response. The compound’s methoxymethyl group allows it to form stable adducts with nucleophiles, which can interfere with normal cellular processes.

Comparison with Similar Compounds

N-(Methoxymethyl)acrylamide is similar to other acrylamide derivatives such as:

  • N-methylol acrylamide
  • N-(n-butoxymethyl)acrylamide
  • N-(Methoxymethyl)methacrylamide

Uniqueness

What sets this compound apart is its ability to form self-crosslinkable polymers with controllable crosslinking timing. This property makes it particularly useful in applications requiring high water resistance and mechanical strength .

Conclusion

This compound is a versatile compound with significant applications in polymer chemistry, bioengineering, and corrosion inhibition. Its unique chemical properties and ability to form stable adducts with biological nucleophiles make it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(methoxymethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-5(7)6-4-8-2/h3H,1,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYOZOPEFCQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189960
Record name 2-Propenamide, N-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3644-11-9
Record name N-(Methoxymethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3644-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(methoxymethyl)acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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